

An In-depth Technical Guide to the Chemical and Physical Properties of Ricinine

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Compound of Interest

Compound Name: *Ricine*

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This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, metabolic pathways, and analytical methodologies for **ricinine**. **Ricine** is a pyridine alkaloid found in the castor plant (*Ricinus communis*) and serves as a crucial biomarker for exposure to ricin, a highly potent toxin also present in the plant.^{[1][2]} While significantly less toxic than ricin, **ricinine** exhibits its own distinct biological activities, including insecticidal properties and effects on the central nervous system.^{[2][3][4]}

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **ricinine** are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile	[5]
Synonyms	3-cyano-4-methoxy-N-methyl-2-pyridone, Recinine	[5][6]
CAS Number	524-40-3	[6][7]
Molecular Formula	C ₈ H ₈ N ₂ O ₂	[6][8]
Molecular Weight	164.16 g/mol	[6][7][8]
Appearance	White solid / Powder	[3][9]
Melting Point	201.5 °C	[1][6][7]
Boiling Point	370.90 °C (estimated: 291.62 °C)	[6][9]
Water Solubility	2.7 mg/mL at 10 °C (2.7 g/L)	[1][5][9]
Other Solubilities	Sparingly soluble in alcohol, chloroform, ether.[10] Slightly soluble in DMSO and methanol.[11] Soluble in acetone, dichloromethane, ethyl acetate.	[8][12]
Sublimation Point	170-180 °C at 20 mmHg	[2][7]
pKa (Predicted)	-4.93 ± 0.62	[9]
InChI	InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3	[1][5]
SMILES	CN1C=CC(=C(C1=O)C#N)OC	[1][6]

Spectral Data

Spectral data is critical for the unambiguous identification and structural elucidation of **ricinine**.

Spectral Method	Key Data Points	Source(s)
UV/Vis (λ_{max})	219 nm, 316 nm	[13]
Mass Spectrometry	GC-MS: Major fragments at m/z 164, 121.[1] LC-ESI-QTOF (MS-MS): Precursor ion $[M+H]^+$ at m/z 165.0652, with major product ions at m/z 138.0539, 110.0596, 108.0455, 150.0406.	[1]
^{13}C NMR	Spectral data available in public databases.	[1]

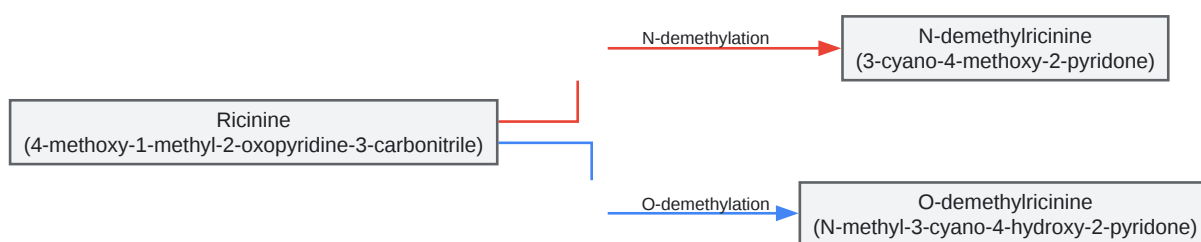
Toxicology and Biological Activity

Ricinine is classified as toxic, primarily by ingestion, though it is substantially less potent than ricin.[3] It acts as a central nervous system stimulant and has been investigated for its antioxidant and acetylcholinesterase inhibitory activities.[3]

Parameter	Value	Species	Route of Administration	Source(s)
LD ₅₀ (Median Lethal Dose)	340 mg/kg	Mice	Intraperitoneal	[4][13]
LD ₅₀ (Median Lethal Dose)	3,000 mg/kg (3 g/kg)	Mice	Oral	[4][13]
IC ₅₀ (Acetylcholinesterase)	54.5 $\mu\text{g/mL}$	-	In vitro	[13]
IC ₅₀ (ABTS Radical Scavenging)	102.65 $\mu\text{g/mL}$	-	In vitro	[13]
IC ₅₀ (Iron Chelation)	104.32 $\mu\text{g/mL}$	-	In vitro	[13]

Metabolic Pathways

In *Ricinus communis* and in mammalian systems, **ricinine** undergoes metabolic transformations, primarily through demethylation. These metabolites can be important for toxicokinetic studies. N-demethylation is particularly noted during leaf senescence in the plant. [5]



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Caption: Metabolic pathways of **ricinine** via demethylation reactions.[5]

Experimental Protocols

The quantification of **ricinine** is critical for diagnosing *Ricinus communis* poisoning and for forensic analysis.[14] Below is a generalized protocol based on common high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods.

Protocol: Quantification of Ricinine in Biological Matrices

This protocol outlines the extraction, cleanup, and analysis of **ricinine** from samples such as urine, feed, or tissue.[14][15][16]

A. Sample Preparation and Extraction

- Homogenization: Homogenize solid samples (e.g., feed, liver tissue) as required.

- Extraction: Extract a known quantity of the sample (e.g., 1-5 g) with methanol. Agitate or sonicate for 15-30 minutes to ensure efficient extraction.
- Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to pellet solid debris.
- Filtration: Collect the supernatant and filter it through a 0.45 μm filter. For low concentration samples, the extract may be concentrated under a stream of nitrogen.

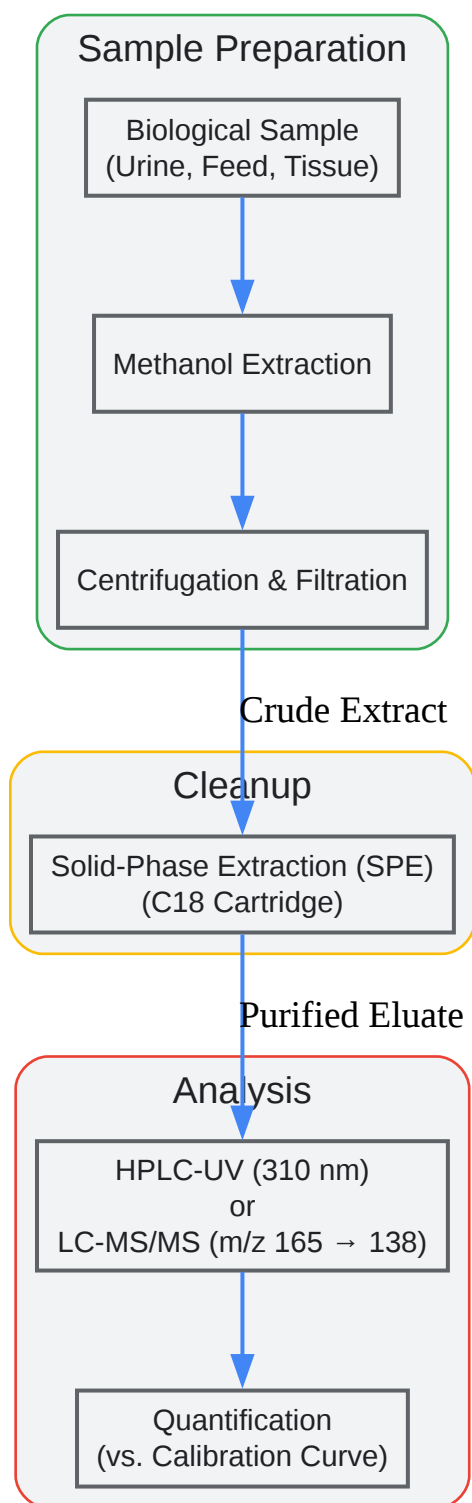
B. Solid-Phase Extraction (SPE) Cleanup

- Column Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.[\[15\]](#)
- Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1-2 mL of water to remove polar interferences.
- Elution: Elute **ricinine** from the cartridge with 1-2 mL of 30% methanol (v/v).[\[15\]](#) Collect the eluate for analysis.

C. Instrumental Analysis (HPLC / LC-MS)

- Chromatographic System:
 - Column: C18 reversed-phase column (e.g., Atlantis dC18, 5 μm , 2.1 \times 100 mm).[\[15\]](#)
 - Mobile Phase: Isocratic elution with 10% acetonitrile in water (v/v).[\[15\]](#) Other gradients may be used depending on the complexity of the matrix.
 - Flow Rate: 0.2 mL/min.[\[15\]](#)
 - Injection Volume: 5-20 μL .
- Detection:
 - HPLC-UV: Monitor at a wavelength of 310 nm or 315 nm.[\[14\]](#)[\[15\]](#)

- LC-MS/MS: Use electrospray ionization in positive ion mode (ESI+). Monitor precursor → product ion transitions, such as m/z 165 → 138 for quantification and m/z 165 → 82 for confirmation.[\[16\]](#)
- Quantification:
 - Generate a calibration curve using certified **ricinine** standards.
 - Apply a weighted linear regression (e.g., $1/x$) to the calibration data.[\[16\]](#)
 - Determine the concentration in samples by interpolating from the curve. The use of a ^{13}C -labeled internal standard is recommended for highest accuracy in MS methods.[\[16\]](#)



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Caption: General experimental workflow for **ricinine** analysis.[15][16]

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